molecular formula C17H36N2+2 B1210192 Trimethidinium CAS No. 2624-50-2

Trimethidinium

Cat. No. B1210192
CAS RN: 2624-50-2
M. Wt: 268.5 g/mol
InChI Key: GPUGLFZXYGTLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethidinium is a member of azepanes.

Scientific Research Applications

1. Pharmacological Profile and Therapeutic Potential

Trimethidinium methosulfate has been evaluated for its potential in treating hypertension, displaying significant efficacy in 85% of cases tested, with 55% of patients becoming normotensive. Its advantages include a better and more consistent hypertensive effect and more manageable side effects compared to other drugs like pentapyrrolidinium and mecamylamine (Janney et al., 1959).

2. Cardiovascular Research

Research involving mongrel dogs has revealed that administration of trimethidinium methosulfate leads to decreased blood pressure in systemic and pulmonary arteries. It also affects cardiac function, with a decrease in stroke volume, right and left ventricular work, and a slight but non-significant reduction in peripheral resistance (Afonso et al., 1962).

3. Neuropharmacological Investigations

Trimethidinium does not significantly affect learning processes in mice and does not interfere with the action of nicotine, providing insight into the mechanisms of cholinergic transmission and its potential implications in cognitive and behavioral studies (Oliverio, 1966).

4. Electrochemical Studies

The electrochemical properties of dipyridinium salts, including derivatives of trimethidinium, have been studied for their potential use as mediators in the titration of biological molecules. These compounds undergo specific electron reduction processes, indicating potential applications in analytical chemistry and bioelectrochemistry (Salmon & Hawkridge, 1980).

5. Exploration in Chemical Synthesis

Research into latent fluorophores has identified a new class based on the trimethyl lock, which includes trimethidinium derivatives. These compounds demonstrate stability in biological environments and have potential applications in fluorescence imaging and molecular probes (Chandran et al., 2005).

properties

CAS RN

2624-50-2

Product Name

Trimethidinium

Molecular Formula

C17H36N2+2

Molecular Weight

268.5 g/mol

IUPAC Name

trimethyl-[3-(1,3,8,8-tetramethyl-3-azoniabicyclo[3.2.1]octan-3-yl)propyl]azanium

InChI

InChI=1S/C17H36N2/c1-16(2)15-9-10-17(16,3)14-19(7,13-15)12-8-11-18(4,5)6/h15H,8-14H2,1-7H3/q+2

InChI Key

GPUGLFZXYGTLBI-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C

Canonical SMILES

CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C

Other CAS RN

2624-50-2

Related CAS

58594-48-2 (di-I salt)

synonyms

camphonium
trimethidinium
trimethidinium diiodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethidinium
Reactant of Route 2
Reactant of Route 2
Trimethidinium
Reactant of Route 3
Trimethidinium
Reactant of Route 4
Reactant of Route 4
Trimethidinium
Reactant of Route 5
Reactant of Route 5
Trimethidinium
Reactant of Route 6
Reactant of Route 6
Trimethidinium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.